molecular formula C16H10N6O3S B11087792 6-Amino-4-(5-nitrothiophen-2-yl)-3-(pyridin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(5-nitrothiophen-2-yl)-3-(pyridin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11087792
M. Wt: 366.4 g/mol
InChI Key: GPPYLWPMYGXZCE-UHFFFAOYSA-N
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Description

6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that features a pyrano[2,3-c]pyrazole core. Compounds of this type are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrano[2,3-c]pyrazole Core: This can be achieved through a multi-component reaction involving a pyrazole derivative, an aldehyde, and a malononitrile under basic conditions.

    Functionalization: Introduction of the amino, nitro, and thienyl groups can be done through subsequent reactions involving nitration, amination, and thiophene substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thienyl groups.

    Reduction: Reduction of the nitro group to an amino group is a common transformation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the pyridine and thienyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with pyrano[2,3-c]pyrazole cores can act as catalysts in organic reactions.

    Material Science: Potential use in the development of new materials with unique electronic properties.

Biology and Medicine

    Pharmacology: Investigation of potential anti-inflammatory, antimicrobial, or anticancer activities.

    Biochemistry: Study of interactions with biological macromolecules like proteins and DNA.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Environmental Science: Applications in the detection and removal of pollutants.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in pharmacology, the compound might interact with specific enzymes or receptors, altering their activity. In catalysis, it might facilitate the formation or breaking of chemical bonds through a specific pathway.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-c]pyrazole Derivatives: Other compounds with similar cores but different substituents.

    Thienyl-Substituted Compounds: Compounds with thiophene rings and various functional groups.

Uniqueness

6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific combination of functional groups, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C16H10N6O3S

Molecular Weight

366.4 g/mol

IUPAC Name

6-amino-4-(5-nitrothiophen-2-yl)-3-pyridin-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C16H10N6O3S/c17-7-8-12(10-4-5-11(26-10)22(23)24)13-14(9-3-1-2-6-19-9)20-21-16(13)25-15(8)18/h1-6,12H,18H2,(H,20,21)

InChI Key

GPPYLWPMYGXZCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(S4)[N+](=O)[O-]

Origin of Product

United States

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